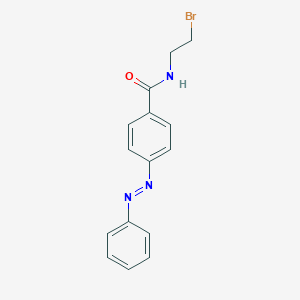
N-(2-bromoethyl)-4-phenyldiazenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromoethyl)-p-phenylazobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromoethyl group attached to a phenylazobenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-p-phenylazobenzamide typically involves the reaction of p-phenylazobenzamide with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reaction. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods: In an industrial setting, the production of N-(2-Bromoethyl)-p-phenylazobenzamide may involve large-scale reactors and more efficient catalysts to enhance the reaction rate and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Bromoethyl)-p-phenylazobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The phenylazobenzamide moiety can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Bromoethyl)-p-phenylazobenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of probes or inhibitors for specific biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development. It may be explored for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, N-(2-Bromoethyl)-p-phenylazobenzamide can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(2-Bromoethyl)-p-phenylazobenzamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenylazobenzamide moiety may interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(2-Bromoethyl)phthalimide: This compound shares the bromoethyl group but has a different core structure.
N-(2-Bromoethyl)benzamide: Similar in structure but lacks the azo group.
N-(2-Bromoethyl)-p-toluenesulfonamide: Contains the bromoethyl group but has a sulfonamide moiety instead of the benzamide.
Uniqueness: N-(2-Bromoethyl)-p-phenylazobenzamide is unique due to the presence of both the bromoethyl and phenylazobenzamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
100243-23-0 |
|---|---|
Molekularformel |
C15H14BrN3O |
Molekulargewicht |
332.19 g/mol |
IUPAC-Name |
N-(2-bromoethyl)-4-phenyldiazenylbenzamide |
InChI |
InChI=1S/C15H14BrN3O/c16-10-11-17-15(20)12-6-8-14(9-7-12)19-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20) |
InChI-Schlüssel |
ZBCKKGZHAGVDDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCBr |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCBr |
Synonyme |
N-(2-Bromoethyl)-p-(phenylazo)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















